1-[4-(benzyloxy)-3,5-dibromophenyl]-N-(pyridin-3-ylmethyl)methanamine
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Overview
Description
{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE is a complex organic compound that features a benzyl ether, dibromophenyl, and pyridinylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE
- {[4-(BENZYLOXY)-3,5-DIFLUOROPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE
- {[4-(BENZYLOXY)-3,5-DIMETHOXYPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE
Uniqueness
The presence of dibromo substituents in {[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}(PYRIDIN-3-YLMETHYL)AMINE imparts unique chemical reactivity and biological activity compared to its analogs. These substituents can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C20H18Br2N2O |
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Molecular Weight |
462.2 g/mol |
IUPAC Name |
N-[(3,5-dibromo-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C20H18Br2N2O/c21-18-9-17(13-24-12-16-7-4-8-23-11-16)10-19(22)20(18)25-14-15-5-2-1-3-6-15/h1-11,24H,12-14H2 |
InChI Key |
HQRWICIJXBOMFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)CNCC3=CN=CC=C3)Br |
Origin of Product |
United States |
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